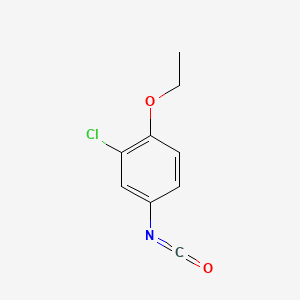

2-Chloro-1-ethoxy-4-isocyanatobenzene

Description

Contextualization of Isocyanate Chemistry in Contemporary Chemical Research

The isocyanate functional group, with the formula R−N=C=O, is a cornerstone of modern organic chemistry, primarily due to its high reactivity as an electrophile. ontosight.aiwikipedia.org Isocyanates readily react with a wide array of nucleophiles, a characteristic that has been extensively exploited in the synthesis of polymers and fine chemicals. ontosight.aiwikipedia.org The most prominent application is in the production of polyurethanes, which are formed through the reaction of diisocyanates with polyols (compounds with multiple alcohol groups). ontosight.aigas-sensing.com

Beyond polymer science, the reactivity of isocyanates is fundamental to the synthesis of various organic compounds. Their reaction with alcohols yields carbamates, while their reaction with amines produces ureas. wikipedia.orgacs.orggoogle.com These reactions are highly efficient and often proceed under mild conditions, making them valuable transformations in multi-step syntheses. acs.orgrsc.org The generation of isocyanates themselves can be achieved through several methods, including the phosgenation of amines, or non-phosgene routes like the Curtius, Lossen, and Schmidt rearrangements, and the thermal decomposition of carbamates. wikipedia.orggoogle.commdpi.com Contemporary research continues to explore greener and more efficient methods for both synthesizing isocyanates and utilizing them to build complex molecular architectures. acs.orgresearchgate.nettandfonline.com

Overview of Halogenated and Alkoxylated Aromatic Systems as Synthetic Platforms

Aromatic compounds bearing halogen (F, Cl, Br, I) and alkoxy (-OR) groups are highly versatile platforms in organic synthesis. numberanalytics.commdpi.com Halogenation of aromatic rings is a fundamental transformation, typically proceeding through an electrophilic aromatic substitution mechanism. numberanalytics.commasterorganicchemistry.com The resulting aryl halides are valuable intermediates for several reasons. The halogen atom can influence the reactivity of the aromatic ring towards further substitution and can serve as a leaving group in nucleophilic aromatic substitution reactions. ontosight.ai Furthermore, aryl halides are key substrates in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Alkoxy groups, on the other hand, are activating substituents in electrophilic aromatic substitution. They are electron-donating groups, which increase the nucleophilicity of the aromatic ring and direct incoming electrophiles to the ortho and para positions. This directing effect is crucial for controlling regioselectivity during the synthesis of polysubstituted aromatic compounds. The presence of both a halogen and an alkoxy group on a benzene (B151609) ring creates a multifunctional scaffold with distinct reactive sites, allowing for sequential and controlled modifications. youtube.com

Significance of Polyfunctionalized Aromatic Isocyanates as Reactive Intermediates

Polyfunctionalized aromatic isocyanates are molecules that contain an isocyanate group along with other substituents, such as halogens or alkoxy groups, on the same aromatic ring. These compounds serve as powerful and highly reactive intermediates in organic synthesis. ontosight.ai The significance of these molecules lies in the differential reactivity of their functional groups, which allows for selective, stepwise chemical transformations.

The compound 2-Chloro-1-ethoxy-4-isocyanatobenzene is a prime example of such a reactive intermediate. ontosight.aibldpharm.com Its structure features:

An isocyanate group , which is highly susceptible to nucleophilic attack by alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which can then decompose to amines), respectively. ontosight.aiontosight.ai

A chloro group , which deactivates the ring towards electrophilic substitution but can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.

An ethoxy group , an electron-donating group that activates the ring and directs electrophilic substitutions.

This combination of functionalities allows chemists to design synthetic routes where each group can be addressed selectively. For instance, the isocyanate can be reacted first with a nucleophile, leaving the chloro and ethoxy groups untouched for subsequent transformations. The presence of electron-withdrawing (chloro) and electron-donating (ethoxy) substituents also modulates the reactivity of the isocyanate group itself. nih.gov This makes polyfunctionalized intermediates like this compound exceptionally valuable for constructing complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. ontosight.ai

Chemical Properties and Reactions

The table below summarizes the key chemical identifiers for this compound and the primary reactions associated with its isocyanate group.

| Property / Reaction | Details |

| Molecular Formula | C₉H₈ClNO₂ bldpharm.com |

| IUPAC Name | This compound |

| CAS Number | 38241-51-9 bldpharm.com |

| Reaction with Alcohols | Forms Urethanes (Carbamates) ontosight.ai |

| Reaction with Amines | Forms Ureas ontosight.aiwikipedia.org |

| Reaction with Water | Forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide wikipedia.org |

Mentioned Compounds

An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process rooted in fundamental organic chemistry transformations. The synthesis originates from appropriately substituted nitrobenzenes, proceeds through the reduction of the nitro group to an amine, and culminates in the formation of the isocyanate functionality. This article delineates the established and emerging methodologies for each critical stage of this synthetic sequence.

Structure

3D Structure

Properties

CAS No. |

38241-51-9 |

|---|---|

Molecular Formula |

C9H8ClNO2 |

Molecular Weight |

197.62 g/mol |

IUPAC Name |

2-chloro-1-ethoxy-4-isocyanatobenzene |

InChI |

InChI=1S/C9H8ClNO2/c1-2-13-9-4-3-7(11-6-12)5-8(9)10/h3-5H,2H2,1H3 |

InChI Key |

ZLCLNXPSGUUSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N=C=O)Cl |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 2 Chloro 1 Ethoxy 4 Isocyanatobenzene

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the formation of a variety of important chemical linkages.

Formation of Urea (B33335) Derivatives with Primary and Secondary Amines

The reaction of isocyanates with primary and secondary amines is a fundamental and widely utilized transformation that leads to the formation of substituted ureas. This reaction proceeds through a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable urea derivative.

The general mechanism for this reaction is as follows:

Step 1: Nucleophilic Attack. The amine nitrogen attacks the isocyanate carbon.

Step 2: Proton Transfer. The proton from the amine nitrogen is transferred to the oxygen atom of the isocyanate.

| Reactant A (Isocyanate) | Reactant B (Amine) | Product (Urea Derivative) |

| 2-Chloro-1-ethoxy-4-isocyanatobenzene | Primary Amine (R-NH₂) | N-(2-Chloro-1-ethoxy-4-phenyl)-N'-alkylurea |

| This compound | Secondary Amine (R₂-NH) | N-(2-Chloro-1-ethoxy-4-phenyl)-N',N'-dialkylurea |

Synthesis of Carbamates with Alcohols and Phenols

In a similar fashion to amines, alcohols and phenols react with isocyanates to form carbamates, also known as urethanes. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This reaction is often catalyzed by bases or organometallic compounds. The reactivity of the alcohol or phenol (B47542) is influenced by its steric hindrance and acidity.

| Reactant A (Isocyanate) | Reactant B (Alcohol/Phenol) | Product (Carbamate) |

| This compound | Alcohol (R-OH) | Alkyl N-(2-chloro-1-ethoxy-4-phenyl)carbamate |

| This compound | Phenol (Ar-OH) | Aryl N-(2-chloro-1-ethoxy-4-phenyl)carbamate |

Generation of Thioureas with Thioamines

The reaction of isocyanates with thioamines (or more commonly, primary or secondary amines followed by treatment with a sulfurizing agent, or directly with thiols in the presence of a catalyst) can lead to the formation of thiourea (B124793) derivatives. Direct reaction with thioamines (R-S-NH₂) is analogous to the reaction with amines, with the sulfur atom's nucleophilicity playing a key role.

Reactivity with Other Heteroatom Nucleophiles

Other nucleophiles containing heteroatoms such as water, carboxylic acids, and hydrazines can also react with isocyanates. Reaction with water initially forms a carbamic acid, which is unstable and decarboxylates to yield a primary amine. This newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea. Carboxylic acids add to isocyanates to form mixed anhydrides, which are unstable and can decompose through various pathways.

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, where the C=N or C=O double bonds of the isocyanate group react with other unsaturated systems to form cyclic compounds.

[2+2] Cycloadditions Leading to Cyclic Dimers or Imines

Under certain conditions, such as in the presence of specific catalysts (e.g., phosphine (B1218219) or pyridine (B92270) catalysts), isocyanates can undergo [2+2] cycloaddition reactions. Dimerization of two isocyanate molecules can occur, typically through the reaction of the C=N bond of one molecule with the C=N bond of another, leading to the formation of a four-membered uretidinedione ring (a cyclic dimer).

Furthermore, the C=N bond of the isocyanate can react with the C=N bond of an imine in a [2+2] cycloaddition to form a 1,3-diazetidin-2-one ring system. The feasibility and outcome of these reactions are highly dependent on the specific isocyanate, the reaction conditions, and the catalyst employed.

| Reaction Type | Reactants | Product |

| Dimerization | 2 x this compound | 1,3-Bis(2-chloro-1-ethoxy-4-phenyl)uretidine-2,4-dione |

| Reaction with Imine | This compound + Imine (R-CH=N-R') | 4-Alkyl-1-(2-chloro-1-ethoxy-4-phenyl)-4-aryl-1,3-diazetidin-2-one |

Hetero-Diels-Alder Type Reactions

The isocyanate group (-N=C=O) within this compound contains a carbon-nitrogen double bond, which can theoretically participate as a dienophile in Hetero-Diels-Alder reactions. In such [4+2] cycloadditions, the isocyanate would react with a conjugated diene. The feasibility and outcome of this reaction would be influenced by the electronic nature of the diene.

Expected Reactivity:

With Electron-Rich Dienes: The isocyanate group is generally considered electron-deficient, which would favor reactions with electron-rich dienes. The reaction would proceed via a concerted or stepwise mechanism to yield a six-membered heterocyclic ring containing a nitrogen atom.

With Electron-Poor Dienes: Reactions with electron-poor dienes would be significantly slower or may not proceed under normal conditions, as this would represent an inverse-electron-demand Hetero-Diels-Alder reaction, for which the isocyanate is not ideally suited.

A lack of specific experimental data for this compound in this context means that reaction conditions, yields, and the stability of the resulting cycloadducts remain speculative.

Polymerization and Oligomerization Pathways

The isocyanate functionality is highly reactive and serves as a key monomer in the synthesis of various polymers, most notably polyureas and polycarbamates.

Controlled Polymerization Leading to Polyureas and Polycarbamates

Polyurea Formation: The reaction of the isocyanate group with a primary or secondary amine results in the formation of a urea linkage. When this compound is reacted with a diamine, a polyurea is formed through step-growth polymerization. The general reaction is as follows:

n OCN-Ar-Cl(OC₂H₅) + n H₂N-R-NH₂ → [-CO-NH-Ar(Cl)(OC₂H₅)-NH-CO-NH-R-NH-]ₙ

Polycarbamate (Polyurethane) Formation: The reaction of the isocyanate group with an alcohol yields a carbamate (B1207046) (urethane) linkage. Polymerization with a diol would produce a polycarbamate.

n OCN-Ar-Cl(OC₂H₅) + n HO-R-OH → [-CO-NH-Ar(Cl)(OC₂H₅)-O-R-O-]ₙ

Controlled polymerization techniques, such as living anionic polymerization, could potentially be employed to control the molecular weight and dispersity of the resulting polymers, although specific conditions for this monomer have not been reported.

Investigation of Monomer Reactivity in Polymer Systems

The reactivity of the isocyanate group in this compound during polymerization is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Ethoxy Group (-OC₂H₅): This is an electron-donating group through resonance, which increases the electron density on the aromatic ring. This effect can slightly decrease the electrophilicity of the isocyanate carbon, potentially reducing its reactivity compared to unsubstituted phenyl isocyanate.

Without experimental kinetic data, a precise comparison of its reactivity with other isocyanate monomers is not possible.

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Ring

The benzene ring of this compound is substituted with three groups that will influence the regioselectivity and rate of electrophilic aromatic substitution.

Regioselectivity and Reaction Control

The directing effects of the existing substituents determine the position of an incoming electrophile:

Ethoxy Group (-OC₂H₅): A strongly activating, ortho, para-directing group.

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

Isocyanate Group (-NCO): A strongly deactivating, meta-directing group.

The positions ortho to the ethoxy group are positions 2 and 6. The positions ortho to the chloro group are 1 and 3. The position para to the ethoxy group is occupied by the isocyanate. The position para to the chloro group is occupied by the ethoxy group. The positions meta to the isocyanate group are 2 and 6.

Considering the combined effects:

The ethoxy group strongly directs incoming electrophiles to its ortho positions (positions 2 and 6 on the ring, assuming the ethoxy is at position 1 and chloro at 2).

The chloro group also directs to its ortho and para positions.

The isocyanate group directs to its meta positions, which are also positions 2 and 6.

Therefore, the most likely positions for electrophilic attack are positions 2 and 6 (relative to the ethoxy group), as these positions are activated by the powerful ethoxy director and are also the meta positions relative to the deactivating isocyanate group. Steric hindrance from the adjacent ethoxy and chloro groups might influence the relative yields at these two positions.

Hypothetical Regioselectivity in Nitration:

| Electrophile | Predicted Major Product(s) |

| NO₂⁺ | 2-Chloro-1-ethoxy-4-isocyanato-6-nitrobenzene and/or 2-Chloro-1-ethoxy-4-isocyanato-3-nitrobenzene |

Functional Group Compatibility

The reaction conditions for electrophilic aromatic substitution must be compatible with the isocyanate group, which is sensitive to strong acids and nucleophiles.

Nitration (HNO₃/H₂SO₄): The strongly acidic conditions could lead to side reactions with the isocyanate group, such as hydrolysis to an amine followed by further reactions.

Friedel-Crafts Alkylation/Acylation: The Lewis acid catalysts (e.g., AlCl₃) would likely complex with the lone pairs on the oxygen of the ethoxy group and the nitrogen and oxygen of the isocyanate group, deactivating the ring and potentially promoting unwanted side reactions.

Due to these compatibility issues, electrophilic aromatic substitution on this compound would likely require carefully chosen, milder reaction conditions to achieve the desired substitution without affecting the isocyanate functionality.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The modification of the aromatic core of this compound can be achieved through various metal-catalyzed transformations, offering pathways to synthesize a diverse range of derivatives. These reactions primarily target the carbon-chlorine bond, a common site for cross-coupling reactions.

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aromatic rings.

Carbonylation:

Palladium-catalyzed carbonylation introduces a carbonyl group onto the aromatic ring, typically by reacting an aryl halide with carbon monoxide. In the case of this compound, this reaction would replace the chlorine atom. The general scheme for such a transformation involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by CO insertion into the palladium-carbon bond and subsequent reaction with a nucleophile (e.g., an alcohol or amine) to yield the corresponding ester or amide. rsc.orgmdpi.comnih.gov The reaction is typically carried out in the presence of a palladium catalyst, a ligand, a base, and a source of carbon monoxide. researchgate.netru.nlrsc.org

A hypothetical palladium-catalyzed alkoxycarbonylation of this compound with an alcohol (R-OH) would yield an ester derivative.

Hypothetical Palladium-Catalyzed Alkoxycarbonylation

| Reactant | Catalyst/Reagents | Product |

|---|

Amination:

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netberkeley.edunih.gov This reaction can be applied to couple this compound with a primary or secondary amine. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the palladium(0) catalyst. researchgate.netnih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. researchgate.netnih.gov

Hypothetical Palladium-Catalyzed Amination

| Reactant | Catalyst/Reagents | Product |

|---|

While palladium catalysis is prevalent, other transition metals such as copper, nickel, and rhodium can also be employed for the modification of aryl halides. beilstein-journals.org Copper-catalyzed reactions, for instance, are well-established for the formation of carbon-heteroatom bonds. The Ullmann condensation, a classical copper-catalyzed reaction, could potentially be used to form C-O, C-N, or C-S bonds at the position of the chlorine atom in this compound. More modern copper-catalyzed cross-coupling reactions often proceed under milder conditions and with a broader substrate scope.

Other potential transformations could involve nickel-catalyzed cross-coupling reactions, which can offer different reactivity and selectivity profiles compared to palladium. These reactions could be used to introduce a variety of functional groups, including alkyl, aryl, and cyano groups.

Influence of Chloro and Ethoxy Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group (-N=C=O) in this compound is significantly influenced by the electronic and steric effects of the chloro and ethoxy substituents on the aromatic ring. wikipedia.orgnoaa.gov

The isocyanate carbon is electrophilic and is the primary site of attack by nucleophiles. The electronic properties of the substituents on the benzene ring modulate this electrophilicity.

Summary of Electronic Effects

| Substituent | Position | Electronic Effect | Impact on Isocyanate Carbon Electrophilicity |

|---|---|---|---|

| Chloro | ortho to Ethoxy, meta to Isocyanate | Inductively withdrawing, weakly resonance donating | Increase |

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. fastercapital.com In this compound, the substituents ortho to the isocyanate group would have the most significant steric impact.

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Design and Synthesis of Compound Libraries

The high reactivity of the isocyanate moiety is particularly well-suited for combinatorial chemistry, where large collections of related compounds are synthesized simultaneously. This approach is fundamental in drug discovery and materials science for rapidly screening molecules for desired properties.

The isocyanate group (-N=C=O) readily reacts with primary and secondary amines to form substituted ureas, and with thiols or their equivalents to form thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it ideal for combinatorial synthesis. By reacting 2-Chloro-1-ethoxy-4-isocyanatobenzene with a diverse library of amines or thiols, a corresponding library of urea (B33335) or thiourea (B124793) analogues can be generated efficiently. mdpi.combeilstein-journals.org

These urea and thiourea scaffolds are considered "privileged structures" in medicinal chemistry because their N-H groups can act as effective hydrogen bond donors, enabling them to interact with biological targets like enzymes and receptors. nih.gov The resulting libraries can be screened for a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govbiointerfaceresearch.com

Table 1: Examples of Urea and Thiourea Synthesis

This interactive table shows potential products from the reaction of this compound with various nucleophiles.

| Reactant (Nucleophile) | Product Class | Resulting Compound Name |

| Aniline (B41778) | Urea | 1-(2-Chloro-1-ethoxy-4-phenyl)-3-phenylurea |

| Methylamine | Urea | 1-(2-Chloro-1-ethoxy-4-phenyl)-3-methylurea |

| Ethanethiol | Thiocarbamate | S-Ethyl (2-chloro-4-ethoxyphenyl)carbamothioate |

| Piperidine | Urea | 1-(2-Chloro-4-ethoxyphenyl)-3-(piperidin-1-yl)urea |

Beyond simple addition reactions, the isocyanate group can participate in cyclization reactions to form a variety of heterocyclic structures. When reacted with molecules containing two nucleophilic sites (e.g., amino alcohols, diamines, or hydrazines), this compound can serve as a key component in constructing rings. These reactions, often proceeding through an initial urea or carbamate (B1207046) formation followed by an intramolecular cyclization, can lead to important heterocyclic systems such as quinazolines, benzimidazoles, and triazoles. beilstein-journals.org

For example, reaction with an ortho-substituted aniline derivative could lead to a cyclization cascade, forming a fused heterocyclic system. The ability to generate such scaffolds is of significant interest as they form the core of many pharmaceuticals and functional organic materials. beilstein-journals.org

Preparation of Complex Functional Molecules

The unique electronic and steric properties imparted by the chloro and ethoxy groups, combined with the reactivity of the isocyanate, allow for the incorporation of this molecule into larger, more complex systems with tailored properties.

Isocyanates are fundamental monomers in the production of polyurethanes, a highly versatile class of polymers. The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple alcohol groups) results in the formation of a polyurethane polymer chain. While this compound is a monoisocyanate, it can be used to functionalize polymer backbones or act as a chain terminator, precisely controlling molecular weight and properties.

By incorporating this molecule, material scientists can introduce specific characteristics into the final polymer. The chlorine atom can enhance flame retardancy and modify the polymer's refractive index. The ethoxy group can increase solubility in organic solvents and influence the material's flexibility and thermal properties. These tailored polymers could find applications in specialized coatings, adhesives, and advanced optical materials.

The development of porous crystalline materials like Covalent Organic Frameworks (COFs) relies on the precise geometric arrangement of rigid molecular building blocks. The urea linkage, readily formed from isocyanates, is a powerful functional group for directing the assembly of such frameworks through predictable hydrogen bonding.

This compound can be used as a precursor to design specific linker molecules for these advanced materials. By first converting the isocyanate to a urea and then incorporating other reactive sites, it can be built into larger, rigid scaffolds. These scaffolds can then be polymerized to form COFs with defined pore sizes and surface chemistries, suitable for applications in gas storage, catalysis, and chemical separations.

Development of Novel Reagents and Intermediates

In multi-step organic synthesis, the isocyanate group serves as a versatile functional handle that can be transformed into a variety of other groups. This makes this compound a valuable intermediate for accessing other complex molecules. beilstein-journals.org

The isocyanate can be hydrolyzed to an amine, reacted with alcohols to form carbamates (which are stable protecting groups for amines), or used in rearrangements and cycloaddition reactions. sit.edu.cn The presence of the chloro and ethoxy groups on the aromatic ring can influence the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted benzene (B151609) derivatives that would be difficult to prepare by other means. This strategic utility makes it a key starting material for creating novel reagents with specialized applications in organic chemistry. tcichemicals.com

Derivatization for Enhanced Reactivity or Selectivity

The reactivity of this compound can, in principle, be modulated through derivatization of its constituent functional groups. The isocyanate group itself is the primary site of reaction.

One common strategy to alter the reactivity of isocyanates is to convert them into more stable, yet still reactive, derivatives. For instance, reaction with alcohols or phenols can form carbamates. These carbamates can act as protecting groups for the isocyanate functionality, allowing for reactions at other parts of the molecule. The carbamate can then be cleaved under specific conditions to regenerate the isocyanate or a related reactive species.

The ethoxy group is generally less reactive towards substitution. Cleavage of the ether bond to reveal a phenol (B47542) would require harsh conditions, such as treatment with strong acids like HBr or HI. This transformation would significantly alter the electronic nature of the aromatic ring and the reactivity of the isocyanate.

Table 1: Potential Derivatization Reactions of this compound

| Reactant | Functional Group Targeted | Potential Product | Purpose of Derivatization |

| Alcohol (R-OH) | Isocyanate | Carbamate | Protection of isocyanate, controlled release of isocyanate |

| Amine (R-NH2) | Isocyanate | Urea | Formation of stable derivatives, introduction of new functionalities |

| Strong Nucleophile | Chloro group | Substituted benzene | Modification of electronic properties, introduction of new reactive sites |

| Strong Acid (e.g., HBr) | Ethoxy group | Phenol | Alteration of electronic properties, introduction of a phenolic hydroxyl group |

Precursor to Other Reactive Species

The isocyanate group in this compound serves as a latent source of other reactive species. This versatility is a cornerstone of isocyanate chemistry in organic synthesis.

Upon heating, isocyanates can undergo a variety of reactions. For example, they can dimerize to form uretidinediones or trimerize to form isocyanurates. These cyclic compounds can, under certain conditions, revert to the monomeric isocyanate, providing a method for controlled release of the reactive species.

Perhaps more significantly, isocyanates are precursors to carbamoyl (B1232498) chlorides upon reaction with HCl, or to N-sulfonyl isocyanates. These derivatives exhibit their own unique reactivity profiles, expanding the synthetic utility of the parent isocyanate.

Furthermore, the reaction of the isocyanate with a wide range of nucleophiles leads to the formation of stable adducts that can be considered new chemical entities with their own applications. The formation of ureas and carbamates, as mentioned previously, are prime examples. These derivatives can be designed to have specific biological activities or material properties.

In the context of materials science, the difunctional nature of derivatives (for example, a urea with another reactive group) allows this compound to act as a monomer or cross-linking agent in the synthesis of polymers. The presence of the chloro and ethoxy groups can impart specific properties, such as flame retardancy or altered solubility, to the resulting polymeric materials.

Table 2: Potential Reactive Species Derived from this compound

| Derived Reactive Species | Method of Generation | Potential Application |

| Uretidinedione (dimer) | Thermal dimerization | Controlled release of isocyanate |

| Isocyanurate (trimer) | Thermal trimerization | Formation of cross-linked polymers |

| Carbamoyl chloride | Reaction with HCl | Acylating agent |

| N-Sulfonyl isocyanate | Reaction with sulfonamides | Synthesis of sulfonylureas |

| Substituted Ureas | Reaction with amines | Building blocks for polymers, biologically active molecules |

| Substituted Carbamates | Reaction with alcohols | Building blocks for polyurethanes, protecting groups |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis

The electronic structure of aromatic isocyanates is of fundamental interest as it governs their reactivity and spectroscopic behavior. Quantum chemical calculations are a powerful tool for elucidating these properties.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density Distribution

For analogous compounds like 3-chloro-, 4-chloro-, and 5-chloro-2-methylphenyl isocyanates, quantum chemical calculations, particularly using Density Functional Theory (DFT) with methods such as B3LYP and a 6-311G* basis set, have been employed to determine their electronic properties. researchgate.net These calculations provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In phenyl isocyanates, the isocyanate group (-N=C=O) is highly electrophilic, particularly at the central carbon atom, making it susceptible to nucleophilic attack. The substituents on the benzene (B151609) ring, such as the chloro and ethoxy groups in 2-chloro-1-ethoxy-4-isocyanatobenzene, would be expected to modulate the electron density distribution across the aromatic system and influence the reactivity of the isocyanate group.

Conformation Analysis of the Isocyanate and Ethoxy Groups

For this compound, two primary conformations would be anticipated concerning the ethoxy group: one where the ethyl group is oriented in one direction relative to the benzene ring and another where it is rotated. Similarly, different orientations of the isocyanate group relative to the ring substituents could lead to distinct conformers. DFT calculations on similar molecules have identified stable conformers, often referred to as cis and trans forms with respect to the relative positions of the substituents, with small energy differences between them (typically less than a kilocalorie per mole). researchgate.net

Prediction of Reactivity and Reaction Pathways

Theoretical chemistry provides powerful tools to predict how a molecule will react and the mechanisms of those reactions.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used computational method to study the mechanisms of chemical reactions involving isocyanates. researchgate.netnih.gov The primary reaction of isocyanates is their addition to nucleophiles, such as alcohols, amines, and water. For example, the reaction with an alcohol to form a urethane (B1682113) is a cornerstone of polyurethane chemistry. nih.gov

DFT studies on the reaction of phenyl isocyanate with alcohols have elucidated the formation of a transition state involving the interaction of the alcohol's hydroxyl group with the isocyanate's carbon atom. nih.gov The presence of substituents on the phenyl ring, like the chloro and ethoxy groups, would influence the activation energy of this reaction by altering the electrophilicity of the isocyanate carbon.

Transition State Characterization and Activation Energy Calculations

A key aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of activation energies. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and the activation energy is the energy barrier that must be overcome for the reaction to proceed.

For reactions of substituted phenyl isocyanates, computational methods can precisely model the geometry of the transition state and calculate the associated activation energy. This information is invaluable for understanding reaction kinetics and predicting how changes in molecular structure will affect the reaction rate. For this compound, the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethoxy group would have competing effects on the stability of the transition state for nucleophilic attack, making computational analysis particularly insightful.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra.

For related chloro- and methyl-substituted phenyl isocyanates, DFT calculations have been successfully used to compute vibrational frequencies. researchgate.net These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental IR and Raman spectra, aiding in the complete assignment of the observed vibrational modes. researchgate.net

A characteristic feature of isocyanates is the strong, sharp absorption band in the IR spectrum around 2250-2275 cm⁻¹ due to the asymmetric stretching of the -N=C=O group. Computational analysis can predict the precise frequency and intensity of this band, as well as how it might be influenced by the electronic effects of the ring substituents. Furthermore, theoretical calculations can help to unravel complex spectral regions where multiple vibrational modes overlap, which is common in large molecules with low symmetry. researchgate.net

Computational Vibrational Spectroscopy for Characteristic Group Frequencies

Computational vibrational spectroscopy, typically performed using Density Functional Theory (DFT), allows for the prediction of the infrared (IR) and Raman spectra of a molecule. These calculations provide the vibrational frequencies and intensities of the normal modes of vibration, which can be correlated with the stretching, bending, and torsional motions of specific functional groups within the molecule. For this compound, the characteristic vibrational frequencies of the isocyanate (-NCO), chloro (-Cl), and ethoxy (-OCH₂CH₃) groups are of particular interest for structural characterization.

Isocyanate Group (-NCO) Vibrations:

The isocyanate group is well-known for its very strong and characteristic asymmetric stretching vibration (νₐ(NCO)), which appears in a region of the infrared spectrum that is typically free from other absorptions. DFT calculations on structurally similar molecules, such as 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, have shown that this mode is consistently predicted to be in the range of 2250-2300 cm⁻¹. This intense absorption is a key diagnostic feature for the presence of the isocyanate functionality. The corresponding symmetric stretching vibration (νₛ(NCO)) is generally much weaker in the infrared spectrum and is calculated to occur at a lower frequency.

Chloro Group (-Cl) Vibrations:

The vibrational modes involving the chlorine atom are found at lower frequencies. The C-Cl stretching vibration is a key indicator of the presence of a chlorine substituent on the benzene ring. In related chlorinated aromatic compounds, this stretching mode is typically observed in the range of 500-800 cm⁻¹. Computational studies on chloro-substituted phenyl isocyanates have assigned the C-Cl stretching vibrations in this region. The precise frequency can be influenced by the substitution pattern on the aromatic ring.

Ethoxy Group (-OCH₂CH₃) Vibrations:

The ethoxy group gives rise to several characteristic vibrations. The C-O-C stretching vibrations are important for identifying this group. In molecules like 4-ethoxybenzaldehyde, periodic DFT calculations have been used to assign these modes. The asymmetric C-O-C stretching is typically found at a higher frequency than the symmetric stretch. Additionally, the various C-H stretching and bending modes of the ethyl group (both methylene -CH₂- and methyl -CH₃) will have predicted frequencies in their well-established regions of the spectrum (around 2850-3000 cm⁻¹ for stretching and 1375-1470 cm⁻¹ for bending).

A summary of the expected characteristic group frequencies for this compound, based on computational studies of analogous molecules, is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Isocyanate (-NCO) | Asymmetric stretch | 2250 - 2300 |

| Chloro (-Cl) | C-Cl stretch | 500 - 800 |

| Ethoxy (-OCH₂CH₃) | C-O-C stretch | 1050 - 1250 |

| Ethoxy (-OCH₂CH₃) | CH₂/CH₃ stretch | 2850 - 3000 |

| Ethoxy (-OCH₂CH₃) | CH₂/CH₃ bend | 1375 - 1470 |

Note: These are predicted ranges based on computational data from structurally similar compounds.

NMR Chemical Shift Prediction for Structural Confirmation

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful computational tool for the verification of molecular structures. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predicted shifts can then be compared with experimental data to confirm the proposed structure. The chemical shifts in this compound are influenced by the electronic effects of the chloro, ethoxy, and isocyanato substituents on the benzene ring.

¹H NMR Chemical Shift Predictions:

The protons on the aromatic ring of this compound are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm. The precise chemical shifts are determined by the interplay of the electron-donating and electron-withdrawing effects of the substituents.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is an electron-donating group through resonance, which tends to increase the electron density at the ortho and para positions, causing an upfield shift (to lower ppm values) of the protons at these positions.

Isocyanate Group (-NCO): The isocyanate group is an electron-withdrawing group, which will deshield the aromatic protons, causing them to resonate at a lower field.

The protons of the ethoxy group will have characteristic chemical shifts. The methylene protons (-OCH₂-) are adjacent to the electronegative oxygen atom and are expected to resonate in the range of 3.5-4.5 ppm. The methyl protons (-CH₃) will be further upfield, typically in the range of 1.0-1.5 ppm.

¹³C NMR Chemical Shift Predictions:

The carbons of the benzene ring in this compound are expected to resonate in the aromatic region of the ¹³C NMR spectrum, generally between 110 and 160 ppm. The substituent effects on the carbon chemical shifts are more pronounced than on the proton shifts.

The carbon atom attached to the ethoxy group (C1) will be significantly shielded by the oxygen atom.

The carbon atom bonded to the chlorine atom (C2) will be deshielded.

The carbon atom attached to the isocyanato group (C4) will also be deshielded.

The carbon of the isocyanate group itself (-NCO) is expected to have a characteristic chemical shift in the range of 120-130 ppm.

The carbons of the ethoxy group will also have distinct chemical shifts. The methylene carbon (-OCH₂-) will be in the range of 60-70 ppm, while the methyl carbon (-CH₃) will be at a much higher field, typically around 15 ppm.

Based on the additive effects of these substituents, a predicted range for the ¹H and ¹³C NMR chemical shifts can be estimated, as summarized in the tables below. These predictions are crucial for the unambiguous assignment of the signals in an experimental NMR spectrum and for the ultimate confirmation of the structure of this compound.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift Range (ppm) |

| Aromatic-H | 6.8 - 7.5 |

| -OCH₂- | 3.5 - 4.5 |

| -CH₃ | 1.0 - 1.5 |

Note: These are estimated ranges based on substituent effects in analogous compounds.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift Range (ppm) |

| Aromatic-C | 110 - 160 |

| -NCO | 120 - 130 |

| -OCH₂- | 60 - 70 |

| -CH₃ | 15 - 20 |

Note: These are estimated ranges based on substituent effects in analogous compounds.

Advanced Analytical Methodologies for Research Elucidation

Spectroscopic Techniques for Mechanistic Insights

Spectroscopy is a powerful tool for probing the electronic and structural properties of molecules, offering real-time insights into the dynamic processes of a chemical reaction. For a reactive intermediate like 2-Chloro-1-ethoxy-4-isocyanatobenzene, these techniques are invaluable for understanding its transformation pathways.

Time-Resolved Spectroscopy for Reaction Intermediate Detection

Time-resolved spectroscopy allows for the monitoring of chemical reactions as they occur, enabling the detection and characterization of transient intermediates that are crucial to the reaction mechanism. In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for studying reactions involving isocyanates. mt.com

The reaction of this compound can be monitored by observing the characteristic asymmetric stretching vibration of the isocyanate (–N=C=O) group, which presents a strong, sharp absorption band typically between 2250 and 2285 cm⁻¹. remspec.com As the isocyanate reacts, for instance with an alcohol to form a urethane (B1682113), the intensity of this peak diminishes over time. Simultaneously, new peaks corresponding to the formation of the urethane linkage, such as N-H bending (around 1530 cm⁻¹) and C=O stretching (around 1700 cm⁻¹), will appear and grow in intensity. researchgate.net

By collecting spectra at rapid, regular intervals (e.g., every few seconds), a kinetic profile of the reaction can be constructed. thermofisher.com This allows for the identification of not only the final products but also any short-lived intermediates that may form. mt.com For example, in complex reactions, the formation of unstable adducts or side-products can be detected by the transient appearance of unique spectral features. This real-time data is critical for determining reaction kinetics, understanding the influence of catalysts, and identifying potential side reactions. mt.comsemanticscholar.org

| Time (seconds) | Absorbance at ~2270 cm⁻¹ (Isocyanate) | Absorbance at ~1700 cm⁻¹ (Urethane C=O) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 60 | 0.75 | 0.25 | 25 |

| 120 | 0.50 | 0.50 | 50 |

| 240 | 0.25 | 0.75 | 75 |

| 600 | <0.05 | >0.95 | >95 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. While standard ¹H and ¹³C NMR are used for basic characterization, advanced techniques are required to determine the complex three-dimensional structure and dynamic behavior of derivatives of this compound.

When this compound reacts with a chiral nucleophile, it can form stereoisomers (diastereomers). Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining the relative stereochemistry. These experiments detect through-space correlations between protons that are in close proximity, allowing for the construction of a 3D model of the molecule.

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment

Chromatography is fundamental for separating the components of a mixture, making it indispensable for monitoring the progress of a reaction and ensuring the purity of the isolated product.

High-Resolution Liquid Chromatography for Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for analyzing the composition of reaction mixtures involving aromatic isocyanates and their derivatives. For a reaction starting with this compound, a reverse-phase HPLC method would typically be employed. sielc.com

Aliquots can be taken from the reaction vessel at various time points, quenched (for instance, by derivatizing the remaining isocyanate with an amine like dibutylamine), and injected into the HPLC system. The chromatogram would show distinct peaks for the starting material, the desired product, and any byproducts or intermediates. By integrating the area of these peaks, the concentration of each species can be quantified over time, providing a detailed kinetic profile of the reaction.

After the reaction is complete and the product is isolated, HPLC is used to assess its purity. High-resolution columns can separate the main product from even structurally similar impurities. A final product demonstrating a single major peak (e.g., >99% by area) in the chromatogram is considered pure. Mass spectrometry can be coupled with LC (LC-MS) to provide mass information for each separated peak, confirming the identity of the product and helping to identify unknown impurities.

| Parameter | Condition/Value |

|---|---|

| Column | Reverse-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Starting Material) | 4.2 min |

| Retention Time (Product) | 3.5 min |

| Purity of Isolated Product | 99.6% (by peak area) |

Gas Chromatography-Mass Spectrometry for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of reactions involving this compound, GC-MS is useful for detecting volatile starting materials, solvents, or potential low-molecular-weight byproducts.

For instance, analysis of the reaction headspace or a solvent extract could reveal the presence of unreacted this compound or volatile side-products formed through decomposition pathways. The gas chromatograph separates the components based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which fragments the molecule and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" that allows for the positive identification of the compound by comparison to spectral libraries.

X-Ray Crystallography for Solid-State Structural Determination of Derivatives

While NMR provides structural information in solution, X-ray crystallography offers an unambiguous determination of the precise three-dimensional arrangement of atoms in a solid, crystalline sample. malvernpanalytical.com This technique is the gold standard for confirming molecular structure, including bond lengths, bond angles, and stereochemistry.

To apply this method, a derivative of this compound, such as a stable urea (B33335) or urethane, must be synthesized and grown into a single crystal of suitable quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. cern.ch Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

The resulting crystal structure provides definitive proof of the molecule's connectivity and stereochemistry. mdpi.com Furthermore, it reveals information about the molecule's conformation in the solid state and how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. researchgate.net This information is invaluable for understanding structure-property relationships. Although polyurethane derivatives are often amorphous or semi-crystalline, studies on the crystalline domains of related structures provide significant insight into their molecular arrangement. researchgate.netebrary.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.4 Å, c = 20.3 Å, β = 95.1° |

| C=O Bond Length (Urea) | 1.24 Å |

| C-N-C Bond Angle (Urea) | 125.6° |

| Intermolecular Interactions | N-H···O Hydrogen Bonding |

Elucidation of Molecular Conformation and Packing

Information regarding the precise three-dimensional arrangement of atoms in "this compound" and the organization of its molecules in a solid-state lattice is not present in the surveyed scientific literature. Advanced analytical techniques such as single-crystal X-ray diffraction, which would provide definitive data on bond lengths, bond angles, and torsion angles, have not been reported for this specific compound. Computational chemistry studies employing methods like Density Functional Theory (DFT) could offer theoretical insights into its preferred conformation, but such studies were not found.

Characterization of Novel Crystal Forms

The existence of polymorphism, the ability of a compound to crystallize in multiple different crystal structures, has not been documented for "this compound." The identification and characterization of novel crystal forms would necessitate extensive experimental screening and analysis using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. Without any foundational crystallographic data, a discussion on novel crystal forms remains speculative.

Due to the absence of research data, the creation of data tables with detailed structural and crystallographic parameters for "this compound" is not possible.

Future Research Trajectories and Emerging Paradigms

Sustainable Synthetic Routes for Substituted Aryl Isocyanates

The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. For substituted aryl isocyanates, this involves exploring renewable starting materials and designing catalyst systems that are both efficient and environmentally friendly.

A significant area of research is the valorization of biomass to produce aromatic platform chemicals, which can serve as precursors for aryl isocyanates. Lignin (B12514952), a complex polymer abundant in plant biomass, is a particularly promising renewable source of substituted aromatic compounds. nih.govaidic.it Through various depolymerization and upgrading processes, lignin can be broken down into a range of phenolic compounds. acs.orgrsc.org These phenols can then be further modified to introduce the necessary functional groups for isocyanate synthesis. For a compound like 2-Chloro-1-ethoxy-4-isocyanatobenzene, this would involve the conversion of a suitable lignin-derived phenol (B47542) through etherification, chlorination, and subsequent conversion of an amino group to the isocyanate. While direct synthesis from biomass is still a developing field, the potential to replace petroleum-based feedstocks is a major driver of innovation. asianpubs.org

| Feedstock | Potential Aromatic Precursors | Relevance to this compound |

| Lignin | Vanillin, Syringaldehyde, p-Coumaric Acid | Can be chemically modified to introduce chloro and ethoxy groups. |

| Cellulose/Hemicellulose | Furfural, Levulinic Acid | Can be converted to aromatic compounds through various catalytic processes. |

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene. A key goal of green chemistry is to develop non-phosgene routes that are safer and produce less hazardous waste. nih.govpoliuretanos.net One promising approach is the reductive carbonylation of nitroaromatic compounds. researchgate.netacs.org This method uses carbon monoxide as a carbonyl source and can be catalyzed by various transition metal complexes. Research in this area is focused on developing catalysts that are highly active, selective, and recyclable, thereby minimizing the environmental footprint of the synthesis. Another avenue is the thermal decomposition of carbamates, which can be derived from amines without the use of phosgene. researchgate.netacs.org The development of efficient and selective catalysts for these reactions is crucial for their industrial viability. acs.org

| Catalytic Approach | Description | Environmental Benefits |

| Reductive Carbonylation | Conversion of a nitro group to an isocyanate using CO. | Avoids the use of phosgene. |

| Thermal Decomposition of Carbamates | Carbamates are heated to produce isocyanates and an alcohol. | Phosgene-free route, with the potential to recycle the alcohol byproduct. |

| Oxidative Carbonylation of Amines | Direct conversion of amines to isocyanates using an oxidant and CO. | Potential for a more direct and atom-economical process. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis is set to revolutionize the production of fine chemicals, including substituted aryl isocyanates. These technologies offer significant advantages in terms of safety, control, scalability, and the rapid exploration of chemical space.

Flow chemistry, where reactions are carried out in continuous-flowing streams in small-scale reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This is particularly advantageous for reactions involving hazardous reagents or intermediates, such as the synthesis of isocyanates. researchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the risk of thermal runaways. nih.govacs.org Furthermore, scaling up production in a flow system is achieved by running multiple reactors in parallel or by extending the operation time, which is often more straightforward and safer than scaling up batch reactors. acs.org The Curtius rearrangement, a phosgene-free route to isocyanates that proceeds through a potentially explosive acyl azide (B81097) intermediate, is a prime example of a reaction that is significantly safer to perform in a continuous flow setup. aidic.itresearchgate.net

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio |

| Mixing | Can be inefficient, leading to localized concentration gradients | Rapid and efficient mixing |

| Safety | Higher risk with hazardous reagents and exotherms | Improved safety due to small reaction volumes and better control |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward "scaling out" by parallelization |

Automated synthesis platforms, often integrated with flow chemistry systems, enable the rapid generation of libraries of related compounds. researchgate.netnih.gov By systematically varying starting materials and reaction conditions, a large number of derivatives can be synthesized and screened for desired properties. For this compound, this could involve the synthesis of analogues with different substituents on the aromatic ring to explore structure-activity relationships. This high-throughput approach can accelerate the discovery of new molecules with optimized performance for specific applications, such as polymers or pharmaceuticals. utmb.edu

Rational Design of Derivatives with Tunable Reactivity Profiles

The reactivity of the isocyanate group is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring. Rational design principles can be applied to create derivatives of this compound with tailored reactivity.

Steric hindrance also plays a crucial role. aidic.itresearchgate.net Substituents in the ortho position to the isocyanate group can physically block the approach of nucleophiles, thereby slowing down the reaction rate. In this compound, the ethoxy group is in the ortho position to the chlorine atom but meta to the isocyanate group, and the chlorine atom is ortho to the ethoxy group and meta to the isocyanate. Therefore, the steric hindrance around the isocyanate group is not expected to be significant from these substituents.

By systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the reactivity of the isocyanate. For example, replacing the chlorine atom with a stronger electron-withdrawing group like a nitro group would be expected to significantly increase the reactivity. Conversely, replacing the ethoxy group with a less electron-donating group or moving it to a different position could also modulate the reactivity. This ability to rationally design derivatives with specific reactivity profiles is essential for developing new materials and chemical intermediates with tailored properties.

| Substituent | Electronic Effect | Expected Impact on Isocyanate Reactivity |

| Chlorine (Cl) | Electron-withdrawing (inductive) | Increase |

| Ethoxy (-OCH2CH3) | Electron-donating (resonance) | Decrease |

| Nitro (-NO2) | Strongly electron-withdrawing | Significant Increase |

| Methyl (-CH3) | Electron-donating (inductive) | Decrease |

Exploration in Advanced Material Science Applications Beyond Polymers

While isocyanates are foundational in the synthesis of polyurethanes and polyureas, the specific structural attributes of this compound lend themselves to a variety of sophisticated applications in advanced materials. wikipedia.org The future of this compound in material science lies in leveraging its distinct reactive sites to create functional molecules and materials with tailored properties for electronics, sensing, and other high-performance areas.

The primary reactive centers of the molecule—the isocyanate group, the chloro group, and the ethoxy group—offer a versatile toolkit for synthetic chemists. Each of these can be addressed with a high degree of selectivity to construct complex molecular architectures.

| Functional Group | Chemical Reactivity | Potential Role in Advanced Materials |

| Isocyanate (-N=C=O) | Highly electrophilic; readily reacts with nucleophiles (e.g., alcohols, amines, water). wikipedia.org | Covalent attachment to surfaces (surface functionalization), synthesis of functional small molecules (ureas, carbamates), and formation of self-assembled monolayers. |

| Chloro (-Cl) | Can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). | A synthetic handle for extending conjugation, building complex aromatic systems, and linking to other functional moieties for applications in organic electronics and sensors. |

| Ethoxy (-O-CH₂CH₃) | Electron-donating group; influences solubility. | Modulates the electronic properties of the aromatic system and enhances solubility in organic solvents, aiding in the solution-based processing of materials. |

Surface Functionalization and Smart Coatings

The high reactivity of the isocyanate group is ideal for the surface modification of various substrates. wikipedia.org By reacting with surface hydroxyl or amine groups, this compound can be covalently grafted onto materials like silica, metal oxides, and carbon nanotubes. This functionalization can be used to precisely control the surface properties of these materials, such as their hydrophobicity, biocompatibility, and chemical reactivity.

Furthermore, this molecule could be a key component in the development of "smart" coatings. For instance, a coating incorporating this compound could be designed to change its properties in response to external stimuli. The chloro group provides a site for further chemical modification, allowing for the attachment of stimuli-responsive molecules, such as photochromic or thermochromic dyes.

Precursors for Organic Electronics and Optoelectronics

The aromatic core of this compound, combined with its versatile chloro group, makes it an attractive building block for novel organic electronic materials. Through transition metal-catalyzed cross-coupling reactions, the chloro group can be replaced with other functional groups or aromatic systems to create larger, conjugated molecules with tailored electronic properties.

These synthesized molecules could find applications as:

Organic Light-Emitting Diode (OLED) materials: By tuning the molecular structure, the emission color and efficiency of OLEDs could be controlled.

Organic Field-Effect Transistor (OFET) components: The ability to create well-defined molecular structures is crucial for achieving high charge carrier mobility in OFETs.

Fluorescent sensors: The isocyanate group can be used to anchor the molecule to a surface, while the electronically-active core, synthesized via cross-coupling reactions, can be designed to change its fluorescence in the presence of specific analytes.

Development of Functional Small Molecules

The reaction of this compound with various amines or alcohols can lead to the synthesis of a diverse library of functional urea (B33335) and carbamate (B1207046) derivatives. mdpi.com These small molecules can be designed to exhibit specific properties, such as the ability to form organogels, liquid crystals, or supramolecular assemblies. The presence of the chloro and ethoxy groups provides additional handles for tuning the intermolecular interactions that govern the self-assembly behavior of these molecules.

Below is a table of prospective advanced materials that could be developed from this compound and their potential applications.

| Prospective Material | Synthetic Strategy | Potential Application Area |

| Functionalized Graphene Oxide | Reaction of the isocyanate group with hydroxyl and carboxyl groups on the graphene oxide surface. | Advanced nanocomposites, conductive inks, and sensors. |

| Conjugated Aromatic Systems | Suzuki or Sonogashira coupling at the chloro position to introduce new aromatic or acetylenic groups. | Organic semiconductors for transistors and solar cells. |

| Luminescent Metal Complexes | Coordination of a metal center to a ligand synthesized from this compound. | OLEDs, chemical sensors, and bio-imaging agents. |

| Self-Assembled Monolayers | Chemisorption onto a substrate via the isocyanate group, followed by self-organization. | Molecular electronics, anti-fouling surfaces, and biosensors. |

The exploration of this compound in these areas of advanced material science is still in its nascent stages. However, the chemical versatility inherent in its structure strongly suggests that it could become a valuable component in the development of next-generation functional materials.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-1-ethoxy-4-isocyanatobenzene to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation and functional group substitution. Key parameters include:

- Temperature control : Maintain 50–70°C during isocyanate group introduction to minimize side reactions (e.g., hydrolysis).

- Solvent selection : Use anhydrous dichloromethane or toluene to stabilize reactive intermediates .

- Catalysts : Employ coupling catalysts (e.g., Pd-based catalysts) for regioselective ethoxy group attachment .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the compound from byproducts .

Q. How does the stability of this compound vary under different pH conditions?

- Methodological Answer : The compound is stable in neutral to mildly acidic/basic conditions (pH 5–9), as the isocyanate group hydrolyzes rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) environments.

- Experimental Protocol :

Prepare buffered solutions (pH 3–11).

Monitor degradation via HPLC at 254 nm over 24 hours.

Confirm hydrolysis products (e.g., amine derivatives) using FT-IR (loss of N=C=O peak at ~2270 cm⁻¹) .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate polar byproducts using a water/dichloromethane system.

- Distillation : Fractional distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) removes low-boiling impurities.

- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>98%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to analyze electron density at the isocyanate group.

- Transition State Analysis : Identify activation barriers for [2+2] or [4+2] cycloadditions with alkenes/alkynes.

- Key Parameters :

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.

- Solvent effects (PCM model) to simulate reaction environments .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and MS data. For example, ambiguous NOE signals in NMR can be resolved via 2D-COSY or HSQC experiments.

- Isotopic Labeling : Use ¹⁵N-labeled reagents to track isocyanate group reactivity in complex mixtures.

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What are the key differences in electrophilic substitution behavior between this compound and its structural analogs?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with nitrating agents (e.g., HNO₃/H₂SO₄) using UV-Vis spectroscopy.

- The ethoxy group is a stronger ortho/para director than chloro, favoring substitution at the 3-position.

- Competitive Reactivity Assays : Co-react with analogs (e.g., 2-Chloro-4-isothiocyanato-1-methylbenzene) to assess electronic effects via Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.